N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a compound that belongs to the class of hydrazides and hydrazones. These compounds are known for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties . The compound has been studied for its structural properties using various spectro-analytical techniques such as mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and computational studies .
Preparation Methods
The synthesis of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves a two-step process . The first step is the preparation of acetohydrazide, which is followed by its conversion to the target compound. The reaction conditions typically involve the use of analytical reagent-grade chemicals and specific reaction conditions to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of corresponding oxides, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
. In chemistry, it is used as a model compound for studying the structural and electronic properties of hydrazides and hydrazones. In biology and medicine, it has shown moderate antibacterial activity against certain bacterial strains, such as Staphylococcus aureus, and resistance to Escherichia coli . Additionally, its copper complex has exhibited enhanced antibacterial activity . The compound’s diverse biological activities make it a promising candidate for further research and development in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways . The compound’s hydrazide and hydrazone functional groups play a crucial role in its biological activity. These groups can form stable complexes with metal ions, which may enhance their antimicrobial properties. Additionally, the compound’s ability to donate and accept electrons makes it a versatile molecule for various chemical reactions .
Comparison with Similar Compounds
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can be compared with other similar compounds, such as acetyl hydrazones and other hydrazides . These compounds share similar structural features and biological activities. the presence of specific substituents, such as the 5-chloro-2-hydroxyphenyl and 3,4-dimethylphenoxy groups, makes this compound unique. These substituents may influence the compound’s reactivity, stability, and biological activity, distinguishing it from other hydrazides and hydrazones .
Properties
Molecular Formula |
C17H17ClN2O3 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-5-15(7-12(11)2)23-10-17(22)20-19-9-13-8-14(18)4-6-16(13)21/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-9+ |
InChI Key |
ZFWCIYCEASFDNJ-DJKKODMXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.